N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-dimethoxyphenylamine, which is then reacted with a suitable carboxylic acid derivative to form the desired amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its overall bioavailability and toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance or durability.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide: can be compared with other amide derivatives that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses. Its ability to undergo multiple types of chemical reactions also adds to its value as a research tool and industrial material.
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C15H19NO5/c1-15(2)10(8-13(17)21-15)14(18)16-11-6-5-9(19-3)7-12(11)20-4/h5-7,10H,8H2,1-4H3,(H,16,18) |
InChI Key |
QJAWAKDQRHWWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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